molecular formula C16H20N8 B12341910 5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12341910
M. Wt: 324.38 g/mol
InChI Key: CQXHHCDEVHCGRI-UHFFFAOYSA-N
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Description

5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with the molecular formula C16H20N8. This compound is notable for its intricate structure, which includes a pyrazine ring, a pyridine ring, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving nitration, reduction, and amination.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrazine Ring: The pyrazine ring is formed through a cyclization reaction involving the pyridine intermediate.

    Final Assembly: The final compound is assembled through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridine: This compound shares a similar structure but lacks the pyrazine ring.

    2-Amino-4-methylpyridine: Another related compound with a simpler structure.

Uniqueness

5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is unique due to its combination of multiple ring structures and functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

5-[[5-amino-4-[(1-methylpiperidin-4-yl)amino]pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H20N8/c1-24-4-2-11(3-5-24)22-14-6-15(21-9-13(14)18)23-16-10-19-12(7-17)8-20-16/h6,8-11H,2-5,18H2,1H3,(H2,20,21,22,23)

InChI Key

CQXHHCDEVHCGRI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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